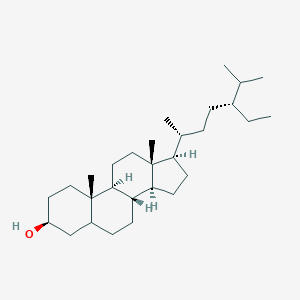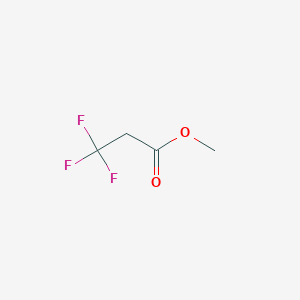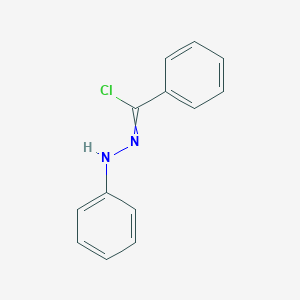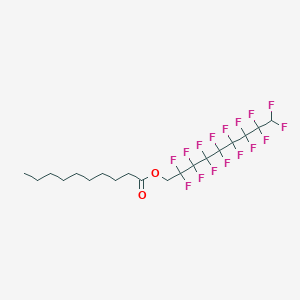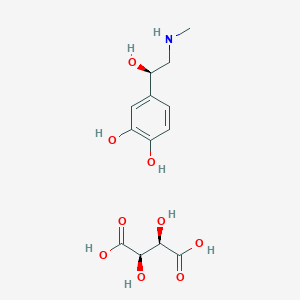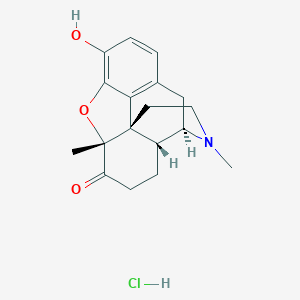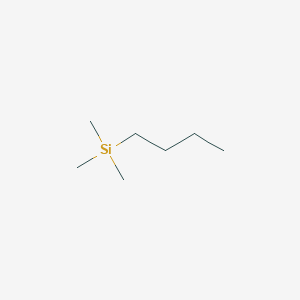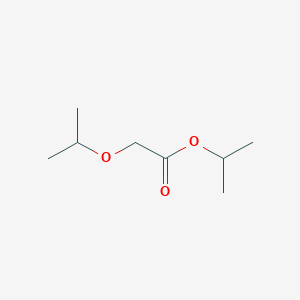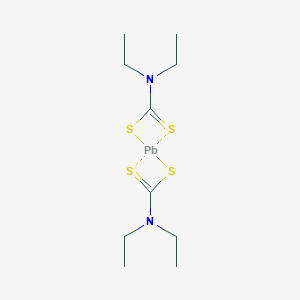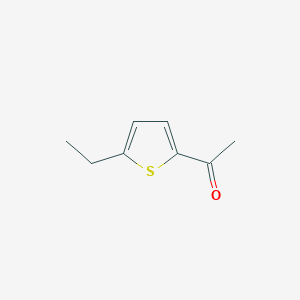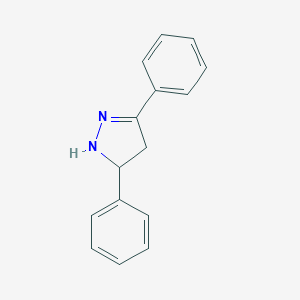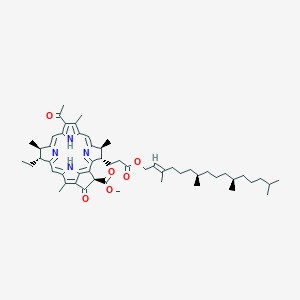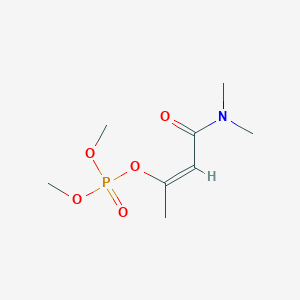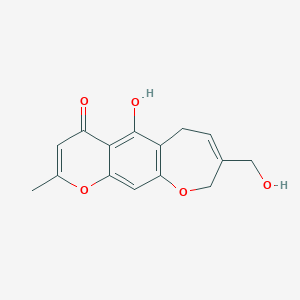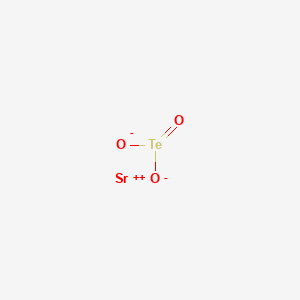
Strontium tellurite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium tellurite is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a crystalline material that is composed of strontium, tellurium, and oxygen. Strontium tellurite has been extensively studied for its potential use in various scientific research applications, including as a biomaterial, as a catalyst, and as a component of electronic devices.
Wirkmechanismus
The mechanism of action of strontium tellurite is not fully understood. However, it is believed that its unique crystal structure and composition may play a role in its biological activity. Strontium has been shown to have a positive effect on bone formation, while tellurium has been shown to have antimicrobial properties. These properties may contribute to the biological activity of strontium tellurite.
Biochemische Und Physiologische Effekte
Strontium tellurite has been shown to have a positive effect on bone formation. It has been shown to increase the activity of bone cells and promote the formation of new bone tissue. Additionally, strontium tellurite has been shown to have antimicrobial properties, which may make it useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using strontium tellurite in lab experiments is its unique properties, which make it a potential candidate for use in various scientific research applications. However, one of the limitations of using strontium tellurite is its cost and availability. Strontium tellurite is a relatively expensive material, and it may not be readily available in all research settings.
Zukünftige Richtungen
There are several potential future directions for the study of strontium tellurite. One potential direction is the development of new biomaterials based on strontium tellurite. These materials could be used in bone tissue engineering and regenerative medicine. Another potential direction is the development of new antimicrobial agents based on strontium tellurite. These agents could be used to combat bacterial infections and other microbial diseases. Finally, there is potential for the use of strontium tellurite in the development of new electronic devices, due to its unique electronic properties.
Synthesemethoden
The synthesis of strontium tellurite can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most commonly used method is the solid-state reaction, which involves heating strontium carbonate and tellurium oxide at high temperatures in the presence of oxygen.
Wissenschaftliche Forschungsanwendungen
Strontium tellurite has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a biomaterial. Strontium tellurite has been shown to have excellent biocompatibility and can promote the growth of bone cells. This makes it a potential candidate for use in bone tissue engineering and regenerative medicine.
Eigenschaften
CAS-Nummer |
15851-40-8 |
|---|---|
Produktname |
Strontium tellurite |
Molekularformel |
SrTeO3 O3SrTe |
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
strontium;tellurite |
InChI |
InChI=1S/H2O3Te.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |
InChI-Schlüssel |
PZVZUHBAPORTTC-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Sr+2] |
Kanonische SMILES |
[O-][Te](=O)[O-].[Sr+2] |
Andere CAS-Nummern |
15851-40-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



